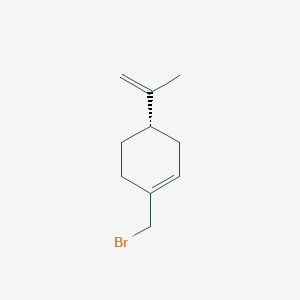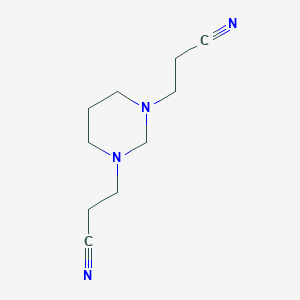![molecular formula C14H13NO2 B14434459 N-[(4-Hydroxyphenyl)(phenyl)methyl]formamide CAS No. 79876-23-6](/img/structure/B14434459.png)
N-[(4-Hydroxyphenyl)(phenyl)methyl]formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-Hydroxyphenyl)(phenyl)methyl]formamide is an organic compound that features a formamide group attached to a benzyl structure with a hydroxyl group on one of the phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Hydroxyphenyl)(phenyl)methyl]formamide typically involves the reaction of benzyl alcohol derivatives with formamide under specific conditions. One common method includes the use of a catalyst to facilitate the reaction between 4-hydroxybenzyl alcohol and formamide, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-Hydroxyphenyl)(phenyl)methyl]formamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The formamide group can be reduced to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
N-[(4-Hydroxyphenyl)(phenyl)methyl]formamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[(4-Hydroxyphenyl)(phenyl)methyl]formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and formamide moiety play crucial roles in binding to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(4-Hydroxyphenyl)methyl]formamide
- N-[(Phenyl)methyl]formamide
- N-[(4-Hydroxyphenyl)(phenyl)methyl]acetamide
Uniqueness
N-[(4-Hydroxyphenyl)(phenyl)methyl]formamide is unique due to the presence of both hydroxyl and formamide groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. This combination of functional groups allows for versatile applications in various fields of research.
Propiedades
| 79876-23-6 | |
Fórmula molecular |
C14H13NO2 |
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
N-[(4-hydroxyphenyl)-phenylmethyl]formamide |
InChI |
InChI=1S/C14H13NO2/c16-10-15-14(11-4-2-1-3-5-11)12-6-8-13(17)9-7-12/h1-10,14,17H,(H,15,16) |
Clave InChI |
NMDOOBUMPOHFJO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)O)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,5-Cyclohexadien-1-one, 4-[[4-(dimethylamino)phenyl]imino]-3-methyl-](/img/structure/B14434405.png)

